2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide
Description
The compound 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide features a pyridinone core substituted with a methoxy group at position 5 and a piperazinylmethyl moiety at position 2. The piperazine ring is further functionalized with a 4-methoxyphenyl group, while the acetamide side chain terminates in a 4-nitrophenyl substituent.
Properties
IUPAC Name |
2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O6/c1-36-23-9-7-20(8-10-23)29-13-11-28(12-14-29)16-22-15-24(32)25(37-2)17-30(22)18-26(33)27-19-3-5-21(6-4-19)31(34)35/h3-10,15,17H,11-14,16,18H2,1-2H3,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTPUYHEZIJUBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide, with CAS number 921479-23-4, is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 476.6 g/mol. The structural characteristics include:
- A pyridine ring
- A piperazine moiety
- Methoxy and nitro substituents
These structural elements contribute to its biological activity, particularly in relation to receptor binding and enzyme inhibition.
Research indicates that compounds structurally similar to this compound exhibit significant interactions with various neurotransmitter receptors, particularly serotonin receptors (5-HT1A and 5-HT2A) and dopamine receptors. The following are key mechanisms identified:
- Serotonin Receptor Modulation : The compound may act as an agonist or antagonist at serotonin receptors, influencing mood and anxiety pathways.
- Dopamine Receptor Interaction : It may exhibit affinity for dopamine receptors, potentially impacting conditions such as schizophrenia or Parkinson's disease.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability.
Biological Activity Data
The biological activity of the compound has been evaluated through various in vitro and in vivo studies. Below are summarized findings from notable research:
Case Studies
Several case studies have been reported that highlight the therapeutic potential of this compound:
- Anxiolytic Effects : A study conducted on rodent models demonstrated that administration of the compound resulted in a significant reduction in anxiety-related behaviors compared to control groups, suggesting its potential as an anxiolytic agent.
- Antidepressant Properties : Another research effort indicated that the compound exhibited antidepressant-like effects in forced swim tests, supporting its role as a candidate for further development in treating depression.
- Anticancer Activity : Research focused on various cancer cell lines revealed that the compound could induce apoptosis (programmed cell death) in certain types of cancer cells, indicating potential as an anticancer therapeutic agent.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table summarizes key structural analogs and their differences from the target compound:
Key Observations :
- Piperazine Substituents : The target compound and share the 4-methoxyphenylpiperazine group, which may enhance receptor binding due to methoxy’s electron-donating properties. In contrast, uses a 4-fluorophenyl group, introducing electron withdrawal.
- Core Variations: While the target compound uses a pyridinone core, analogs employ oxadiazole ( ), oxazole ( ), or azetidinone ( ) scaffolds, affecting rigidity and hydrogen-bonding capacity.
Pharmacological Activity
- Antiproliferative Potential: highlights antiproliferative activity in acetamides bearing 1,3,4-oxadiazole and 4-nitrophenyl groups, suggesting the nitro group’s role in cytotoxicity. The target compound’s nitro substituent may confer similar properties.
- Enzyme Inhibition: discusses azetidinone derivatives with phenylpiperazine as enzyme inhibitors. The target compound’s piperazine linker could facilitate interactions with enzymatic active sites.
- Receptor Targeting : Piperazine-containing compounds (e.g., ) are often explored as CNS ligands. The 4-methoxyphenyl group in the target compound may modulate serotonin or dopamine receptor affinity, though direct evidence is lacking.
Structure-Activity Relationships (SAR)
- Electron-Withdrawing vs. Donating Groups : The 4-nitrophenyl group (target, ) may improve metabolic stability compared to electron-donating groups like methoxy ( ).
- Heterocyclic Cores: Pyridinone (target) and oxadiazole ( ) cores offer distinct hydrogen-bonding profiles, impacting solubility and target selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
